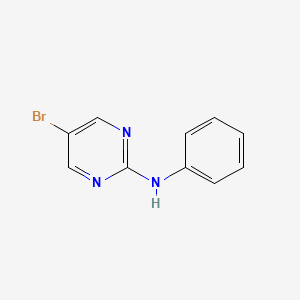

5-bromo-N-fenilpirimidin-2-amina

Descripción general

Descripción

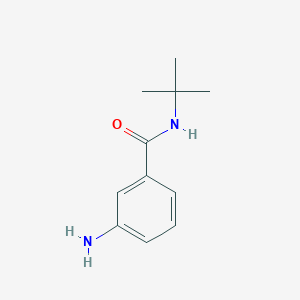

5-bromo-N-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C10H8BrN3 and its molecular weight is 250.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-bromo-N-phenylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-phenylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia contra el cáncer: Modulación de la autofagia

5-bromo-N-fenilpirimidin-2-amina: se ha identificado como un agente potencial en la terapia contra el cáncer debido a su papel en la modulación de la autofagia . La autofagia, un proceso de degradación celular, puede manipularse para promover o suprimir el crecimiento tumoral. Este compuesto ha mostrado promesa en la sensibilización de las células tumorales a la quimioterapia, convirtiéndolo en un valioso candidato para futuras investigaciones en oncología .

Actividad antitripanoosomal

Este compuesto ha demostrado una actividad significativa contra Trypanosoma brucei rhodesiense, el agente causante de la enfermedad del sueño . Sus propiedades antitripanoosomales son particularmente importantes para desarrollar nuevos tratamientos para esta enfermedad tropical desatendida, que afecta a algunas de las poblaciones más pobres del mundo.

Propiedades antiplasmodiales

La investigación también ha revelado la actividad antiplasmodial de la this compound, lo que la convierte en un posible candidato para el tratamiento de la malaria . Con la creciente resistencia a los medicamentos antimaláricos actuales, nuevos compuestos como este ofrecen esperanza para estrategias terapéuticas alternativas.

Inhibición de ULK1 en el cáncer de pulmón

Se ha descubierto que el compuesto inhibe la quinasa 1 similar a UNC51 (ULK1), que está sobreexpresada en el cáncer de pulmón de células no pequeñas (NSCLC) . Al bloquear la autofagia e inducir la apoptosis en las células cancerosas, representa un nuevo enfoque para el tratamiento del NSCLC.

Estudio de enlaces de hidrógeno

En el campo de la química, la this compound se utiliza para estudiar los patrones de enlace de hidrógeno . Comprender estos patrones es crucial para el desarrollo de nuevos materiales y productos farmacéuticos.

Etiquetado de oligosacáridos de extremo reductor

La reactividad del compuesto lo hace adecuado para etiquetar oligosacáridos de extremo reductor a través de la aminación reductora . Esta aplicación es significativa en el estudio de carbohidratos y glicoproteínas.

Safety and Hazards

The safety information available indicates that “5-bromo-N-phenylpyrimidin-2-amine” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The future directions for “5-bromo-N-phenylpyrimidin-2-amine” could involve further exploration of its potential biological activities. For instance, the antitrypanosomal and antiplasmodial activities of similar 2-aminopyrimidine derivatives suggest potential applications in the treatment of diseases such as sleeping sickness and malaria .

Mecanismo De Acción

Target of Action

The primary target of 5-bromo-N-phenylpyrimidin-2-amine is the autophagy pathway in cells . Autophagy is a cellular process that regulates homeostasis by degrading and recycling cytoplasmic components, including misfolded proteins, non-functional organelles, and pathogens .

Mode of Action

5-bromo-N-phenylpyrimidin-2-amine interacts with its targets by inhibiting the Unc-51 like autophagy activating kinase 1 (ULK1), a key protein involved in the initiation of autophagy . This inhibition blocks the autophagy process, leading to the accumulation of cellular waste and ultimately inducing apoptosis, or programmed cell death, in non-small cell lung cancer cells .

Biochemical Pathways

The inhibition of ULK1 by 5-bromo-N-phenylpyrimidin-2-amine affects the autophagy pathway. Under normal conditions, ULK1 activates autophagy-related genes and proteins, promoting the formation of autophagosomes that encapsulate cellular waste for degradation . By inhibiting ULK1, 5-bromo-N-phenylpyrimidin-2-amine prevents the formation of these autophagosomes, disrupting the autophagy pathway and leading to the accumulation of cellular waste .

Pharmacokinetics

Its molecular weight of 2501 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of autophagy by 5-bromo-N-phenylpyrimidin-2-amine leads to the accumulation of cellular waste, causing stress and damage to the cell . This can trigger apoptosis, leading to the death of cancer cells . Therefore, 5-bromo-N-phenylpyrimidin-2-amine may have potential as a therapeutic agent for non-small cell lung cancer .

Action Environment

The action of 5-bromo-N-phenylpyrimidin-2-amine can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs or compounds can impact the metabolism of 5-bromo-N-phenylpyrimidin-2-amine, potentially affecting its efficacy and toxicity .

Análisis Bioquímico

Biochemical Properties

5-Bromo-N-phenylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, 5-Bromo-N-phenylpyrimidin-2-amine can bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of 5-Bromo-N-phenylpyrimidin-2-amine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of certain cancer cells by interfering with their signaling pathways. Moreover, 5-Bromo-N-phenylpyrimidin-2-amine can induce apoptosis, a process of programmed cell death, in specific cell types .

Molecular Mechanism

At the molecular level, 5-Bromo-N-phenylpyrimidin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to changes in gene expression and cellular responses. Additionally, 5-Bromo-N-phenylpyrimidin-2-amine can interact with DNA, affecting its replication and transcription processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-N-phenylpyrimidin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-N-phenylpyrimidin-2-amine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Bromo-N-phenylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

5-Bromo-N-phenylpyrimidin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, 5-Bromo-N-phenylpyrimidin-2-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 5-Bromo-N-phenylpyrimidin-2-amine is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and affect gene expression. Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and metabolic processes .

Propiedades

IUPAC Name |

5-bromo-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNKPOBYNQYDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408571 | |

| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-88-4 | |

| Record name | 5-Bromo-N-phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)